molecular formula C5H10N2O3 B555603 (R)-4,5-Diamino-5-oxopentanoic acid CAS No. 19522-40-8

(R)-4,5-Diamino-5-oxopentanoic acid

Cat. No.: B555603
CAS No.: 19522-40-8
M. Wt: 146.14 g/mol
InChI Key: AEFLONBTGZFSGQ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4,5-Diamino-5-oxopentanoic acid is an organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and keto functional groups

Mechanism of Action

Target of Action

D-Isoglutamine, also known as ®-4,5-Diamino-5-oxopentanoic acid, is a gamma amino acid derived from glutamic acid . It is recognized by the cytosolic receptor NOD2 . NOD2 is an intracellular pattern recognition receptor that plays a crucial role in innate immunity, recognizing muramyl dipeptide (MDP), a constituent of bacterial cell walls .

Mode of Action

Upon binding to D-Isoglutamine, NOD2 oligomerizes and signals via RIP2 kinase . Once activated, RIP2 mediates ubiquitination of NEMO/IKKγ, leading to the activation of NF-κB and the production of inflammatory cytokines . Furthermore, poly-ubiquitinated RIP2 recruits TAK1, which leads to IKK complex activation and the activation of MAPKs .

Biochemical Pathways

D-Isoglutamine is involved in several biochemical pathways. It can form the C-terminus of a peptide chain, as in muramyl dipeptide (MDP), a constituent of bacterial cell walls . It can also occur inside a peptide chain, in which case the chain is continued at the carboxyl group and D-Isoglutamine behaves as a γ-amino acid .

Result of Action

The activation of NOD2 by D-Isoglutamine leads to a sequence of processes that ultimately results in the increased expression of genes of MHC molecules, pro-inflammatory mediators, cytokines, and their soluble and membrane-associated receptors . As a result, all subpopulations of immunocompetent cells are activated: macrophages and dendritic cells, neutrophils, T-, B- lymphocytes, and natural killer cells for an adequate response to foreign or transformed antigens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Diamino-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reduction of specific precursors under controlled conditions. For instance, the reduction of water under pressure and at elevated temperatures by carbon (usually coke), methane, or higher-molecular-weight hydrocarbons can be a part of the synthetic route .

Industrial Production Methods

Industrial production of ®-4,5-Diamino-5-oxopentanoic acid often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Diamino-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of ®-4,5-Diamino-5-oxopentanoic acid include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of ®-4,5-Diamino-5-oxopentanoic acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield different keto derivatives, while reduction reactions can produce various amino derivatives .

Scientific Research Applications

®-4,5-Diamino-5-oxopentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4,5-Diamino-5-oxopentanoic acid is unique due to its specific combination of amino and keto functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4R)-4,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLONBTGZFSGQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415341
Record name (R)-4,5-Diamino-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-40-8
Record name Isoglutamine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4,5-Diamino-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOGLUTAMINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY2O406N69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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